Sodium (oxan-2-yl)methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (oxan-2-yl)methanesulfinate: is an organosulfur compound with the molecular formula C6H11NaO3S. It is a sodium salt of methanesulfinic acid and is characterized by the presence of an oxan-2-yl group attached to the methanesulfinate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium (oxan-2-yl)methanesulfinate can be synthesized through the reaction of methanesulfinic acid with sodium hydroxide, followed by the introduction of the oxan-2-yl group. The reaction typically involves the following steps:
Preparation of Methanesulfinic Acid: Methanesulfinic acid is prepared by the reduction of methanesulfonyl chloride using a reducing agent such as sodium borohydride.
Formation of Sodium Methanesulfinate: Methanesulfinic acid is neutralized with sodium hydroxide to form sodium methanesulfinate.
Introduction of Oxan-2-yl Group: The oxan-2-yl group is introduced through a nucleophilic substitution reaction, where the sodium methanesulfinate reacts with an appropriate oxan-2-yl halide under controlled conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (oxan-2-yl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophiles under basic or neutral conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Sodium (oxan-2-yl)methanesulfinate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as conductivity and catalytic activity.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of sodium (oxan-2-yl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The oxan-2-yl group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Sodium methanesulfinate: Similar in structure but lacks the oxan-2-yl group.
Sodium benzenesulfinate: Contains a benzene ring instead of the oxan-2-yl group.
Sodium toluenesulfinate: Contains a toluene moiety instead of the oxan-2-yl group
Uniqueness: Sodium (oxan-2-yl)methanesulfinate is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and properties compared to other sodium sulfinates. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C6H11NaO3S |
---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
sodium;oxan-2-ylmethanesulfinate |
InChI |
InChI=1S/C6H12O3S.Na/c7-10(8)5-6-3-1-2-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
NSQDPYSIJQTODN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCOC(C1)CS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.